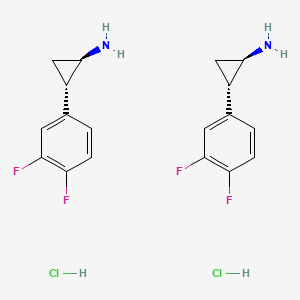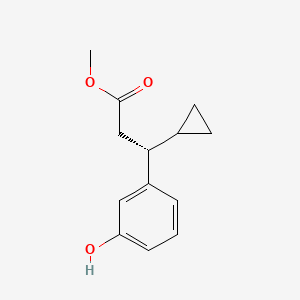![molecular formula C44H44N2P2 B8066394 1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)-](/img/structure/B8066394.png)
1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)- is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are essential in various catalytic processes. Its unique structure, featuring both phosphine and amine groups, allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)- typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-cyclohexanediamine and 2-(diphenylphosphino)benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 1,2-cyclohexanediamine is reacted with 2-(diphenylphosphino)benzyl chloride under reflux conditions in an appropriate solvent, such as tetrahydrofuran or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of starting materials and reagents.
Automation: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Purification: Implementing industrial-scale purification techniques, such as crystallization and distillation, to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)- undergoes various types of chemical reactions, including:
Complexation: Forms stable complexes with transition metals, such as palladium, platinum, and rhodium.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in nucleophilic substitution reactions due to the presence of amine groups.
Common Reagents and Conditions
Complexation: Typically involves metal salts, such as palladium acetate or rhodium chloride, in the presence of a suitable solvent, like dichloromethane or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Metal Complexes: Formation of metal-ligand complexes, which are crucial in catalytic applications.
Phosphine Oxides: Resulting from oxidation reactions.
Substituted Amines: Products of nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)- has numerous applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential in drug development, particularly in the design of metal-based drugs.
Medicine: Explored for its role in catalyzing reactions that produce pharmaceutical intermediates.
Industry: Employed in the production of fine chemicals and polymers through catalytic processes.
Mecanismo De Acción
The mechanism of action of 1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)- involves:
Molecular Targets: Primarily targets transition metals to form stable complexes.
Pathways: Participates in catalytic cycles, such as hydrogenation and cross-coupling reactions, by stabilizing the metal center and facilitating the transfer of ligands or substrates.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diphenylethylenediamine: Another chiral ligand used in asymmetric synthesis.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand commonly used in coordination chemistry.
1,2-Diaminocyclohexane: A simpler diamine used in various chemical reactions.
Uniqueness
1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)- is unique due to its combination of phosphine and amine groups, which allows it to participate in a broader range of reactions compared to similar compounds. Its chiral nature also makes it particularly valuable in asymmetric synthesis, providing high enantioselectivity in catalytic processes.
Propiedades
IUPAC Name |
(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2/t41-,42-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHPYVNBXWUKNY-COCZKOEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44N2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
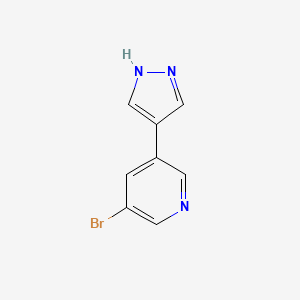
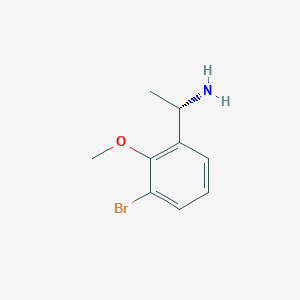
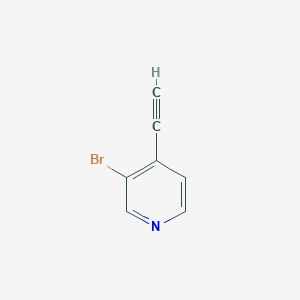
![3,4-a']Dinaphthalen-4-yl)dimethylamine](/img/structure/B8066339.png)
![4-[4-(4-bromophenyl)phenyl]-5-hydroxy-1H-pyrrole-2,3-dione](/img/structure/B8066347.png)
![(2S)-2-amino-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid](/img/structure/B8066354.png)
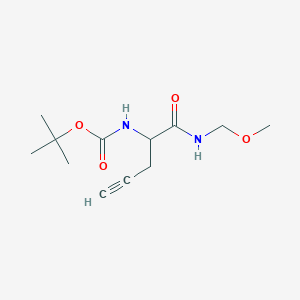

![Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)-](/img/structure/B8066376.png)
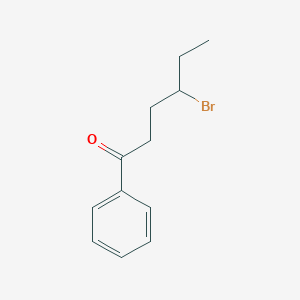
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)piperidine](/img/structure/B8066393.png)

